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Compound of Interest |

Compound Name: 2-Hydroxy-5-methoxybenzamide
CAS No.: 28534-37-4
Cat. No.: B1618584
- 7

Executive Summary

2-Hydroxy-5-methoxybenzamide (also known as 5-methoxysalicylamide) is a
pharmacologically relevant benzamide derivative often analyzed during impurity profiling of
salicylamide-based drugs or as a metabolite in pharmacokinetic studies.[1] Its fragmentation
behavior is governed by two competing electronic effects: the ortho-hydroxy driven elimination
of ammonia (characteristic of salicylamides) and the radical-induced cleavage of the meta-
methoxy group.

This guide details the specific fragmentation pathways, distinguishing diagnostic ions from
common interferences, and provides a validated logic for structural confirmation using ESI-
MS/MS.[1]

Chemical Profile & Experimental Configuration
Target Compound|[2][3][4][5]

o Name: 2-Hydroxy-5-methoxybenzamide[1]
e Molecular Formula: CsHsNO3
e Monoisotopic Mass: 167.0582 Da

e Precursor lon (ESI+): [M+H]* m/z 168.066
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Standardized LC-MS/MS Protocol

To ensure reproducibility, the following experimental conditions are recommended for the

generation of the spectra discussed below.

Parameter

Setting

Rationale

lonization Mode

ESI Positive (+)

Amide nitrogen provides a
superior protonation site
compared to the acidic phenol

in negative mode.[1]

Standard range to maintain

Capillary Voltage 3.0-3.5kV stable Taylor cone without in-
source fragmentation.[1]
Sulfficient to decluster adducts

Cone Voltage 20-30V but low enough to preserve the
labile amide bond.[1]
Optimized to balance the

. production of the acylium ion
Collision Energy 15-25eV

(m/z 150) and secondary
carbocation fragments.

Mobile Phase

0.1% Formic Acid / ACN

Acidic pH ensures full
protonation of the amide

carbonyl oxygen.[1]

Fragmentation Analysis: 2-Hydroxy-5-
methoxybenzamide[1]

The fragmentation of 2-Hydroxy-5-methoxybenzamide ([M+H]* 168) follows a distinct

hierarchy governed by the stability of the resulting cations.

Primary Pathway: The "Ortho-Effect” Amide Cleavage

Unlike simple benzamides, the ortho-hydroxyl group facilitates an intramolecular hydrogen

bond with the amide carbonyl. Upon collisional activation (CID), this interaction catalyzes the
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elimination of ammonia (NHs).
e Transition:m/z 168 — m/z 150 (Loss of 17 Da, NH3)

e Mechanism: Proton transfer from the amide nitrogen to the leaving ammonia molecule,
stabilizing the resulting acylium ion (2-hydroxy-5-methoxybenzoyl cation).

Secondary Pathway: Carbonyl Elimination

The acylium ion (m/z 150) is electronically stable but vibrationally excited. It typically undergoes
decarbonylation.

e Transition:m/z 150 - m/z 122 (Loss of 28 Da, CO)

e Result: Formation of the 2-hydroxy-5-methoxyphenyl cation.[1] This is a diagnostic
"fingerprint” ion for the specific substitution pattern on the ring.

Tertiary Pathway: Radical Methoxy Cleavage

At higher collision energies (>25 eV), the methoxy group undergoes homolytic cleavage, losing
a methyl radical (¢*CHs).

e Transition:m/z 122 - m/z 107 (Loss of 15 Da, *CHs)

o Result: Formation of a resonance-stabilized quinoid-like cation (m/z 107), often the base
peak in high-energy spectra.[1]

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between these transitions.
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Figure 1: ESI+ Fragmentation pathway of 2-Hydroxy-5-methoxybenzamide showing the
dominant ammonia loss followed by sequential decarbonylation and demethylation.[1]

Comparative Profiling: Product vs. Alternatives

To validate an assay for 2-Hydroxy-5-methoxybenzamide, one must distinguish it from its
structural core (Salicylamide) and its hydrolysis product (5-Methoxysalicylic acid).[1]

Comparison Table: Diagnostic lons
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Alternative 2:
Target Product(2-

Alternative 1: Metabolite(5-
Feature OH-5-OMe- . . o
. Core(Salicylamide) Methoxysalicylic
Benzamide) .
Acid)
Precursor (ESI+) 168 138 169 (Weak in ESI+)
_ 151 (-H20) or 123 (-
Primary Fragment 150 (-NHs) 121 (-NHs)
COOH)*
108 (-CHs from m/z
Secondary Fragment 122 (-CO) 93 (-CO)
123)
m/z 150 confirms the o o
Lacks the +30 Da Acidic moiety ionizes

) ) amide; m/z 122 ) )
Key Differentiator mass shift of the poorly in ESI+; prefers

confirms the methoxy
) methoxy group. ESI- (m/z 167).[1]
ring.[1]

*Note: 5-Methoxysalicylic acid is best analyzed in ESI Negative mode, where it yields a
characteristic [M-H]- at m/z 167 and a base peak at m/z 108 (decarboxylation).[1]

Performance Analysis

o Specificity: The transition 168 — 150 is highly specific to the primary amide. If the metabolite
(Acid form) is present, it will not produce the m/z 150 fragment, as it lacks the nitrogen
required to lose ammonia. Instead, the acid typically loses water (18 Da) or CO2 (44 Da).

« lonization Efficiency: The Target Product (Amide) ionizes significantly better in ESI+ than the
Metabolite (Acid) due to the higher proton affinity of the amide nitrogen compared to the
carboxylic acid oxygen.

« Interference Warning: In complex biological matrices, Salicylamide (if co-administered) will
appear at m/z 138. The mass difference of 30 Da (OCHs vs H) is sufficient for resolution by
low-resolution quadrupoles, but care must be taken to ensure no "crosstalk" if high collision
energies cause broad fragmentation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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